(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol
Overview
Description
(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a methanol group, a chlorine atom, a methyl group, and a morpholine ring
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of heterocyclic pyrimidine scaffolds , which are known to demonstrate various biological activities.
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets and can exhibit a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Biochemical Pathways
Given the broad range of biological activities associated with pyrimidine derivatives , it is likely that this compound could interact with multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with pyrimidine derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as EZH2, which is involved in the regulation of gene expression . The compound’s interaction with EZH2 leads to the inhibition of histone methylation, thereby affecting gene expression and cellular functions. Additionally, it interacts with other proteins involved in cell signaling pathways, contributing to its diverse biological activities.
Cellular Effects
The effects of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways. It also affects the expression of genes involved in cell cycle regulation, leading to altered cellular metabolism and growth.
Molecular Mechanism
At the molecular level, Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, its binding to EZH2 results in the inhibition of histone methylation, which in turn affects gene expression. Additionally, the compound can modulate the activity of other enzymes involved in cellular metabolism, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has shown stability under various conditions, making it suitable for long-term studies. Its degradation products and their potential effects on cellular functions are still under investigation. Long-term exposure to this compound has been observed to cause sustained changes in gene expression and cellular metabolism, indicating its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- vary with different dosages in animal models . At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is involved in several metabolic pathways, interacting with various enzymes and cofactors . It affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism. For instance, its interaction with enzymes in the glycolytic pathway can alter glucose metabolism, leading to changes in energy production and cellular function.
Transport and Distribution
The transport and distribution of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, its binding to transport proteins can facilitate its entry into cells, while its interaction with intracellular binding proteins can affect its distribution within the cell.
Subcellular Localization
The subcellular localization of Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- is crucial for its activity and function . The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to the nucleus allows it to interact with nuclear proteins and influence gene expression. Additionally, its presence in other organelles, such as mitochondria, can affect cellular metabolism and energy production.
Preparation Methods
The synthesis of thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Scientific Research Applications
(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
(2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine-4-ones: These compounds have a similar core structure but differ in their functional groups and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings, leading to distinct chemical and biological properties.
2-thioxopyrimidine derivatives: These compounds contain a sulfur atom in the pyrimidine ring and exhibit different reactivity and biological activities.
The uniqueness of thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)- lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
Properties
IUPAC Name |
(2-chloro-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h17H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMSANMYURTZKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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